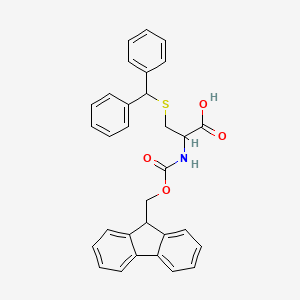

Fmoc-S-(diphenylmethyl)-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLDYIPIHKRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Role of Cysteine Thiol Protection in Solid Phase Peptide Synthesis Spps

Solid Phase Peptide Synthesis (SPPS) is a cornerstone technique that allows for the stepwise assembly of amino acids to form a peptide of a desired sequence, all while the growing chain is anchored to an insoluble polymer support. bachem.com While this method has revolutionized peptide production, the unique chemistry of certain amino acids presents significant challenges. Cysteine, with its nucleophilic thiol (-SH) side chain, is particularly problematic. acs.orgrsc.org

If left unprotected during SPPS, the thiol group can engage in several undesirable side reactions. rsc.org These include oxidation, which can lead to the unintended formation of disulfide bonds, and alkylation. rsc.org Such reactions compromise the integrity of the target peptide, leading to a mixture of products that are difficult to separate and purify. Therefore, the protection of the cysteine thiol group is not merely beneficial but absolutely critical to prevent these side reactions and ensure the synthesis of the desired peptide in high yield and purity. acs.org This is accomplished by reversibly masking the thiol with a protecting group, which is later removed in a controlled manner once the peptide chain is fully assembled. researchgate.net

Academic Significance of Fmoc S Diphenylmethyl L Cysteine in Modern Peptide Synthesis

Routes to the Preparation of this compound

The preparation of this compound is typically achieved in a two-step process starting from L-cysteine.

S-Alkylation of L-Cysteine : The first step involves the protection of the thiol group of L-cysteine via S-alkylation with a diphenylmethyl (Dpm), also known as benzhydryl, source. A common method involves the reaction of L-cysteine with diphenylmethanol (B121723) in the presence of an acid catalyst. The reaction proceeds by the formation of a carbocation from the alcohol, which is then attacked by the nucleophilic sulfur atom of the cysteine thiol.

N-Fmoc Protection : Following the successful protection of the sulfhydryl group, the α-amino group of S-(diphenylmethyl)-L-cysteine is protected with the Fmoc group. This is typically accomplished by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The base, often sodium bicarbonate or sodium carbonate, deprotonates the amino group, allowing it to act as a nucleophile and attack the carbonyl carbon of the Fmoc reagent.

The final product, this compound, is then purified and characterized before its use in peptide synthesis.

Principles of Fmoc Solid Phase Peptide Synthesis Utilizing Cysteine Derivatives

Fmoc Solid Phase Peptide Synthesis (SPPS) is the predominant method for preparing synthetic peptides nih.gov. The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support luxembourg-bio.com. Each cycle of amino acid addition consists of two main steps:

Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) luxembourg-bio.comiris-biotech.de.

Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain, forming a new peptide bond luxembourg-bio.com.

The synthesis of cysteine-containing peptides presents unique challenges oup.com. The cysteine sulfhydryl group is highly nucleophilic and susceptible to oxidation, which can lead to the unintended formation of disulfide bridges. To prevent this, the thiol group must be protected throughout the synthesis. The diphenylmethyl (Dpm) group is one such protecting group used for this purpose. It is considered a valuable alternative to the more common trityl (Trt) group sigmaaldrich.com. The S-Dpm protection is stable to the mildly basic conditions of Fmoc removal (piperidine treatment) and also shows stability towards dilute trifluoroacetic acid (TFA) (1-3%) sigmaaldrich.com. This stability profile allows for orthogonal deprotection strategies, for instance, the removal of other acid-labile groups while keeping the S-Dpm group intact. The Dpm group is typically removed during the final cleavage of the peptide from the resin using a high concentration of TFA (e.g., 95%) sigmaaldrich.com.

However, a significant side reaction associated with cysteine derivatives in Fmoc-SPPS is racemization, which is the loss of stereochemical integrity at the α-carbon. This is particularly problematic during the carboxyl activation step required for coupling nih.govsigmaaldrich.com. Another potential side reaction, especially for C-terminal cysteine residues, is β-elimination catalyzed by the piperidine used for Fmoc deprotection, which can lead to the formation of dehydroalanine (B155165) and subsequently 3-(1-piperidinyl)alanine iris-biotech.de.

Optimized Coupling Strategies for this compound Incorporation

The selection of an appropriate coupling strategy is critical to ensure high yields and purity of the final peptide, especially when incorporating racemization-prone residues like this compound.

For an amide (peptide) bond to form, the carboxyl group of the incoming amino acid must be activated researchgate.net. This process transforms the carboxyl's hydroxyl group into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the peptide chain on the resin luxembourg-bio.com.

The mechanism varies with the type of coupling reagent used:

Carbodiimides : Reagents like N,N'-diisopropylcarbodiimide (DIC) react with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the peptide's N-terminal amine. Alternatively, in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), the O-acylisourea is converted to an active ester (OBt or O-Oxyma ester), which is less prone to racemization and reacts efficiently to form the peptide bond sigmaaldrich.com.

Uronium/Phosphonium Salts : Reagents such as HBTU ([benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) react with the carboxylate of the Fmoc-amino acid (in the presence of a non-nucleophilic base like N,N-diisopropylethylamine, DIPEA) to form an active ester in situ luxembourg-bio.com. This activated species is then readily attacked by the free amine of the peptide chain, leading to amide bond formation luxembourg-bio.com.

The primary side reaction of concern during the coupling of cysteine derivatives is racemization. This occurs because the activating group can facilitate the deprotonation of the α-carbon, leading to the formation of a planar enolate intermediate and a loss of stereochemistry. The risk is particularly high when using base-mediated activation methods with uronium or phosphonium reagents in the presence of strong bases like DIPEA nih.govsigmaaldrich.com.

Research has focused on evaluating different coupling conditions to mitigate this issue.

Acidic/Neutral Conditions : It has been demonstrated that racemization is significantly reduced if the coupling is performed under acidic or neutral conditions sigmaaldrich.com. The use of carbodiimide (B86325) activators like DIC in combination with additives such as HOBt or Oxyma Pure is a preferred method. These conditions avoid the strong bases that promote racemization sigmaaldrich.com.

Alternative Bases : When uronium or phosphonium reagents are necessary, the choice of base is critical. Using a sterically hindered and weaker base like 2,4,6-collidine instead of DIPEA has been shown to substantially reduce the level of racemization during coupling chemicalbook.commesalabs.com.

Comparative Studies : Studies comparing the extent of racemization with different S-protected cysteine derivatives have provided valuable data. For example, one study using DIPCDI/Oxyma activation found that Fmoc-Cys(Dpm)-OH resulted in 6.8% racemization, whereas Fmoc-Cys(Trt)-OH showed 3.3% and Fmoc-Cys(Thp)-OH showed only 0.74% sigmaaldrich.com. This highlights that the nature of the thiol protecting group itself influences the susceptibility to racemization.

The following table summarizes the racemization levels observed for different S-protected cysteine derivatives under specific coupling conditions.

| Fmoc-Cysteine Derivative | Coupling Reagent | Racemization (%) |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% sigmaaldrich.com |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% sigmaaldrich.com |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% sigmaaldrich.com |

Acid Lability Characteristics of S-Dpm Protection in Fmoc SPPS Cleavage Cocktails

The S-Dpm group exhibits distinct acid lability, a critical feature for its application in the synthesis of complex peptides. It is stable to low concentrations of trifluoroacetic acid (TFA), typically in the range of 1-3%, but can be cleaved at higher concentrations. sigmaaldrich.comsigmaaldrich.commerckmillipore.com Complete removal of the Dpm group is generally achieved with a 95% TFA solution. sigmaaldrich.comsigmaaldrich.compeptide.com This graded lability allows for the selective removal of other, more acid-sensitive protecting groups while the S-Dpm group remains intact.

For instance, the S-Dpm group is stable under conditions used to remove the 4-methoxytrityl (Mmt) group, which is cleaved with 1-3% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.commerckmillipore.comucl.ac.uk This stability allows for the on-resin deprotection of Mmt-protected cysteines and subsequent disulfide bond formation, while Dpm-protected cysteines are unaffected. sigmaaldrich.comsigmaaldrich.commerckmillipore.com The complete cleavage of the S-Dpm group is then typically carried out during the final cleavage of the peptide from the resin using a standard cocktail such as 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS). ucl.ac.ukresearchgate.net

The use of Fmoc-Cys(Dpm)-OH is considered a valuable alternative to Fmoc-Cys(Trt)-OH for introducing cysteine residues during Fmoc SPPS. sigmaaldrich.comsigmaaldrich.commerckmillipore.com One notable advantage is the reduced racemization observed during the coupling of Fmoc-Cys(Dpm)-OH compared to Fmoc-Cys(Trt)-OH. merckmillipore.commerckmillipore.com

| Protecting Group | Cleavage Condition | Stability of S-Dpm |

|---|---|---|

| S-Diphenylmethyl (Dpm) | 95% TFA | Cleaved |

| 4-Methoxytrityl (Mmt) | 1-3% TFA in DCM | Stable sigmaaldrich.comsigmaaldrich.commerckmillipore.com |

| Trityl (Trt) | Slowly cleaved by 1-3% TFA, fully cleaved by >90% TFA sigmaaldrich.comrsc.org | Stable to conditions that partially cleave Trt sigmaaldrich.com |

Differential Deprotection Strategies in the Presence of Other Cysteine Protecting Groups

The distinct acid lability of the S-Dpm group enables sophisticated strategies for the regioselective formation of multiple disulfide bonds in peptides. This is achieved through the concept of orthogonality, where different protecting groups can be selectively removed under specific conditions without affecting others. ucl.ac.ukrsc.org

Selective Cleavage of 4-Methoxytrityl (Mmt) over S-Dpm on Solid Support

A key application of the S-Dpm group's differential stability is its use in combination with the highly acid-labile S-Mmt group. The S-Mmt group can be selectively cleaved on the solid support using dilute TFA (1-3%) in a solvent like DCM, while the S-Dpm group remains fully intact. sigmaaldrich.comsigmaaldrich.commerckmillipore.com This allows for the selective deprotection of the Mmt-protected cysteine's sulfhydryl group, which can then be oxidized to form a disulfide bond. sigmaaldrich.comsigmaaldrich.commerckmillipore.com Following this, the peptide can be further elongated or subjected to final cleavage from the resin, during which the S-Dpm group is removed. This strategy has been successfully employed in the synthesis of complex peptides containing multiple disulfide bridges, such as the hinge region of human immunoglobulin G1 (IgG1). ucl.ac.ukresearchgate.net

Orthogonal Relationship with Trityl (Trt) and Acid-Stable Thiol Protections

The S-Dpm group also exhibits an orthogonal relationship with the commonly used S-trityl (Trt) group. While both are acid-labile, the S-Trt group shows some lability to lower concentrations of TFA (1-10%), whereas the S-Dpm group is significantly more stable under these conditions. sigmaaldrich.comresearchgate.netnih.gov This difference in lability allows for a degree of selective deprotection, although careful optimization of cleavage conditions is necessary to prevent premature loss of the Dpm group. The S-Dpm group is considered to fill a niche between the highly acid-labile groups like Trt and Mmt, and those that require strong acids like hydrogen fluoride (B91410) (HF) for removal. ucl.ac.ukresearchgate.net

Furthermore, the S-Dpm group is orthogonal to acid-stable protecting groups such as acetamidomethyl (Acm) and tert-butyl (tBu). rsc.orgnih.gov These groups are stable to the acidic conditions used to cleave the S-Dpm group and require different deprotection methods, such as treatment with mercury(II) acetate (B1210297) or iodine for Acm, or strong acids for tBu. nih.govmerckmillipore.comthermofisher.com This orthogonality is crucial for the synthesis of peptides with three or more disulfide bonds, where a combination of protecting groups with distinct cleavage requirements is essential for regioselective disulfide bond formation. nih.gov

| Protecting Group Combination | Selective Deprotection Condition for First Group | Condition for S-Dpm Cleavage | Orthogonal? |

|---|---|---|---|

| S-Dpm / S-Mmt | 1-3% TFA in DCM (cleaves Mmt) sigmaaldrich.comsigmaaldrich.commerckmillipore.com | 95% TFA | Yes |

| S-Dpm / S-Trt | 1-10% TFA (partially cleaves Trt) sigmaaldrich.comresearchgate.netnih.gov | >90% TFA | Semi-orthogonal (requires careful control) |

| S-Dpm / S-Acm | Not applicable (Acm is acid-stable) | 95% TFA (Acm remains) | Yes |

| S-Dpm / S-tBu | Not applicable (tBu is acid-stable) | 95% TFA (tBu remains) | Yes |

Kinetic and Thermodynamic Considerations in Dpm Cleavage Mechanisms

The cleavage of the S-Dpm group, like other acid-labile protecting groups, is governed by both kinetic and thermodynamic factors. The reaction proceeds via the formation of a stabilized diphenylmethyl carbocation upon protonation of the sulfur atom by a strong acid like TFA.

Kinetic control refers to the reaction pathway that proceeds with the lowest activation energy, leading to the fastest-formed product. libretexts.orgyoutube.com In the context of Dpm cleavage, the rate of carbocation formation is influenced by the concentration of the acid and the temperature. Higher acid concentrations and temperatures will generally lead to a faster cleavage rate.

Thermodynamic control , on the other hand, favors the most stable product. libretexts.orgyoutube.com For the cleavage reaction, this means the complete and irreversible removal of the Dpm group to yield the free thiol. The stability of the resulting diphenylmethyl carbocation, which is effectively scavenged by agents like TIS and water, drives the equilibrium towards the deprotected peptide.

The interplay between kinetics and thermodynamics is crucial for achieving selective deprotection. For instance, the selective cleavage of Mmt over Dpm is a kinetically controlled process. The lower activation energy for the formation of the more stable 4-methoxytrityl cation allows for its rapid removal under mild acidic conditions, while the higher activation energy for Dpm cleavage is not overcome. When harsher conditions (e.g., 95% TFA) are applied, both thermodynamic and kinetic factors favor the complete removal of the Dpm group.

While specific kinetic and thermodynamic data for S-Dpm cleavage are not extensively detailed in the provided search results, the principles of carbocation-based cleavage mechanisms in peptide chemistry provide a framework for understanding its behavior. The stability of the Dpm group relative to other trityl-type protecting groups is a direct consequence of the electronic effects of the phenyl rings on the stability of the resulting carbocation.

Addressing Synthetic Challenges with Fmoc S Diphenylmethyl L Cysteine in Peptide Assembly

Suppression of Cysteine Racemization during Fmoc Solid Phase Peptide Synthesis

Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, is a significant concern during peptide synthesis, particularly for cysteine. thieme-connect.de The α-proton of cysteine is more acidic compared to many other amino acids, making it susceptible to abstraction by the bases used during the coupling step, which can lead to a loss of stereochemical integrity. nih.gov The choice of the thiol protecting group plays a crucial role in mitigating this side reaction. The bulky nature of the diphenylmethyl (Dpm) group provides steric hindrance that helps to shield the α-proton, thereby reducing the rate of racemization compared to less bulky protecting groups. nih.gov

Research has demonstrated the effectiveness of the Dpm group in suppressing racemization relative to other commonly used thiol protecting groups. Studies comparing various S-protected cysteine derivatives have shown that Fmoc-Cys(Dpm)-OH offers a tangible advantage in maintaining chiral purity.

For instance, one study found that the diphenylmethyl (Dpm) group significantly reduces cysteine racemization (1.2%) when compared to the S-benzyl (Bzl) group (5.3%). nih.gov Interestingly, the same research noted that the more sterically hindered trityl (Trt) group was less effective at suppressing racemization than the Dpm group, despite both having similar electronic characteristics. nih.gov This suggests that a balance of steric and electronic factors influences the protective capacity of the group.

Further model studies have compared the extent of racemization during the coupling of Fmoc-Cys(Dpm)-OH and Fmoc-Cys(Trt)-OH using activating agents like HCTU. merckmillipore.com These studies have consistently shown that the Dpm group provides greater protection against the loss of chiral integrity than the Trt group. merckmillipore.comsigmaaldrich.com However, it is also noteworthy that other protecting groups, such as tetrahydropyranyl (Thp), have demonstrated even lower levels of racemization under certain conditions. merckmillipore.com

Table 1: Comparative Racemization of Fmoc-Cys Derivatives

| Thiol Protecting Group | Coupling Conditions | Racemization (%) | Reference |

|---|---|---|---|

| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA | Less than Trt | merckmillipore.com |

| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA | More than Dpm | merckmillipore.com |

| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74 | merckmillipore.com |

| Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3 | merckmillipore.com |

| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8 | merckmillipore.com |

| Diphenylmethyl (Dpm) | Not specified | 1.2 | nih.gov |

| Benzyl (B1604629) (Bzl) | Not specified | 5.3 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The degree of racemization is not solely dependent on the protecting group but is also heavily influenced by the activation method and reaction conditions employed during the coupling step. The use of highly reactive phosphonium (B103445) or uronium salt-based reagents, such as HBTU or PyBOP, in the presence of tertiary amine bases like diisopropylethylamine (DIEA), is known to promote racemization. nih.govnih.gov

To minimize the loss of chiral integrity, several strategies related to the activation process can be employed:

Choice of Coupling Reagent: Using carbodiimide-based activation methods, often in the presence of additives like OxymaPure, can significantly reduce the extent of racemization compared to more aggressive uronium or phosphonium reagents. nih.gov

Base Selection: Employing weaker bases than the commonly used DIEA can help suppress α-proton abstraction. nih.gov

Pre-activation Time: Cysteine racemization is particularly high with pre-activation of the amino acid. nih.gov Minimizing or eliminating the pre-activation time before adding the coupling mixture to the resin can be beneficial.

Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can increase the rate of racemization. nih.govnih.gov Careful control of the reaction temperature is therefore essential.

Model studies have shown that while Fmoc-Cys(Dpm)-OH provides good protection, the choice of activating system remains critical. For example, coupling with DIPCDI/Oxyma Pure resulted in 6.8% racemization for Fmoc-Cys(Dpm)-OH, whereas the less racemization-prone Fmoc-Cys(Thp)-OH showed only 0.74% under the same conditions. merckmillipore.com

Mitigation of β-Elimination and Related By-product Formation at Cysteine Residues

Another common side reaction, especially for cysteine residues located at the C-terminus of a peptide, is β-elimination. researchgate.net This reaction is catalyzed by the base (typically piperidine) used for Fmoc group removal and involves the abstraction of the α-proton and elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate. This highly reactive intermediate can then undergo a conjugate addition reaction with piperidine (B6355638), leading to the formation of a piperidinylalanine by-product. researchgate.netiris-biotech.de

The steric bulk of the S-protecting group can influence the rate of this side reaction. While the Dpm group offers some protection, studies have indicated that other protecting groups may be more effective in this regard. Specifically, the use of Fmoc-Cys(Thp)-OH has been shown to result in significantly lower levels of β-piperidinylalanine formation compared to the S-Dpm derivative, particularly during prolonged piperidine treatments required for difficult sequences. merckmillipore.comsigmaaldrich.com The trityl (Trt) group is also frequently recommended to minimize this side reaction. iris-biotech.de

Strategies for Enhancing Peptide Yield and Purity in Cysteine-Containing Sequences

The ultimate goal of peptide synthesis is to obtain the desired peptide in high yield and purity. The use of Fmoc-S-(diphenylmethyl)-L-cysteine can be integrated into broader strategies to achieve this objective, particularly for complex peptides containing multiple disulfide bonds.

A key advantage of the Dpm group is its compatibility with other orthogonally protected cysteine derivatives, such as S-methoxytrityl (Mmt). merckmillipore.comsigmaaldrich.com The S-Dpm group is stable to the mild acidic conditions (e.g., 1-3% trifluoroacetic acid in DCM) used to remove the S-Mmt group. merckmillipore.comsigmaaldrich.com This orthogonal stability allows for the regioselective formation of disulfide bonds.

This strategy typically involves:

Synthesizing the peptide chain with Cys residues protected with different groups, for example, Cys(Dpm) and Cys(Mmt).

While the peptide is still anchored to the solid support, the Mmt group is selectively removed using dilute acid.

The newly freed thiol groups are then oxidized on-resin to form the first disulfide bridge.

Finally, the peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% TFA), which simultaneously removes the S-Dpm group and other side-chain protecting groups. sigmaaldrich.com A second oxidation step in solution can then be performed to form the second disulfide bond.

This approach is invaluable for the synthesis of complex cyclic peptides with defined disulfide connectivity, significantly enhancing the purity of the final product by preventing the formation of scrambled disulfide isomers. merckmillipore.com The stability of the Dpm group to TFA concentrations up to around 60% also allows for its use in strategies involving the synthesis of protected peptide fragments on hyper-acid labile resins. csic.es

Applications of Fmoc S Diphenylmethyl L Cysteine in Complex Peptide Architectures

Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides

The synthesis of peptides with multiple disulfide bridges presents a significant challenge: ensuring the correct pairing of cysteine residues to form the native, biologically active isomer. iris-biotech.de The use of orthogonal protecting groups, which can be removed under different specific conditions, is the key to directing this process. researchgate.nettdx.cat Fmoc-S-(diphenylmethyl)-L-cysteine plays a critical role in these orthogonal schemes.

The Dpm group exhibits a distinct acid lability profile compared to other common thiol protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt). csic.es Specifically, the S-Dpm group is stable to the dilute acid conditions (e.g., 1-3% trifluoroacetic acid, TFA) used to cleave highly acid-labile groups like Mmt, but it is removed during the final cleavage from the resin with high concentrations of TFA (e.g., 95% TFA). sigmaaldrich.comsigmaaldrich.commerckmillipore.com

This difference in stability allows for a stepwise, regioselective approach. A synthetic plan for a peptide with two disulfide bonds might involve incorporating two pairs of cysteine residues, one protected with Mmt and the other with Dpm. The strategy unfolds as follows:

After solid-phase synthesis of the full peptide chain, the resin-bound peptide is treated with a dilute solution of TFA. This selectively removes the Mmt groups, exposing the first pair of thiol groups. sigmaaldrich.commerckmillipore.com The Dpm groups remain intact during this step.

The newly freed thiols are then oxidized on the solid phase to form the first disulfide bridge.

Finally, the peptide is cleaved from the resin using a strong TFA cocktail. This step simultaneously removes the Dpm protecting groups and any remaining acid-labile side-chain protectors, allowing the second pair of cysteines to form the second disulfide bond. sigmaaldrich.com

This orthogonality between Dpm and Mmt provides a reliable method for controlling disulfide connectivity, which is superior to the less compatible Mmt/Trt pairing where cleavage conditions can overlap. researchgate.net

| Thiol Protecting Group | Typical Cleavage Conditions | Orthogonal to Dpm |

|---|---|---|

| Mmt (4-methoxytrityl) | 1-3% TFA in DCM | Yes |

| Trt (trityl) | Standard TFA cleavage (e.g., 95% TFA) | No (cleaved concurrently) |

| Acm (acetamidomethyl) | Iodine or Hg(II)/Ag(I) | Yes |

| tBu (tert-butyl) | Hg(II) or strong reducing agents | Yes |

The precise disulfide connectivity is often crucial for the three-dimensional structure and function of biologically active peptides like conotoxins. nih.govspringernature.com These neurotoxic peptides, rich in disulfide bonds, are valuable as pharmacological tools and drug leads. springernature.com The synthesis of α-conotoxins, for example, can result in multiple disulfide isomers, making regioselective strategies essential for obtaining the native, active form in good yield. researchgate.netspringernature.com

The Dpm protecting group has been instrumental in the successful synthesis of such complex molecules. Its stability profile allows it to be used in combination with other protecting groups to orchestrate the sequential formation of multiple disulfide bonds. researchgate.net For instance, in the synthesis of α-conotoxin ImI, the Dpm group was used alongside the Trt group to control the formation of the two disulfide bridges. researchgate.net This strategic application ensures that the correct cysteine pairs are formed, a critical factor in achieving the total chemical synthesis of these potent biomolecules.

Utility in the Construction of Modified Peptides and Peptide Libraries

This compound is also a valuable tool for creating modified peptides and diverse peptide libraries. The Fmoc solid-phase peptide synthesis (SPPS) method is generally preferred for producing peptides with post-translational modifications (PTMs) because its milder conditions are compatible with sensitive functional groups. nih.gov

The Dpm group's stability allows the peptide chain to be assembled and other modifications to be performed while the cysteine thiol remains protected. Once the primary synthesis is complete, the Dpm group can be removed to either reveal a free thiol for subsequent site-specific modification or to participate in disulfide formation. This approach is beneficial for constructing libraries of peptide analogs where the cysteine position can be a point of diversification. Furthermore, research has shown that using the Dpm group can reduce the extent of racemization at the cysteine residue during coupling reactions compared to the more commonly used Trt group, which is a significant advantage for maintaining the chiral integrity of the synthetic peptide. nih.govsigmaaldrich.com

| Cysteine Derivative | Racemization (%) during DIPCDI/Oxyma Pure Coupling |

|---|---|

| Fmoc-Cys(Dpm)-OH | 6.8% |

| Fmoc-Cys(Trt)-OH | 3.3% |

| Fmoc-Cys(Thp)-OH | 0.74% |

Data reflects racemization during a specific coupling method and may vary with conditions. merckmillipore.com

Facilitating Convergent Peptide Synthesis via Fragment Condensation Strategies

The synthesis of very long peptides or proteins can be challenging using a linear, stepwise approach. Convergent synthesis, where smaller, protected peptide fragments are synthesized separately and then joined together, offers a powerful alternative. tdx.catgoogle.com This strategy often relies on native chemical ligation (NCL), a chemoselective reaction between a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine. nih.gov

This compound is well-suited for such strategies. A peptide fragment can be synthesized with an N-terminal Cys(Dpm) residue. The Dpm group is stable under the conditions required to prepare and couple other peptide fragments, including the harsh oxidative conditions sometimes used to generate peptide thioesters. nih.gov Recently, the Fmoc group itself has been demonstrated as a temporary mask for the N-terminal cysteine of a middle peptide segment in multi-fragment ligations. nih.gov The ready availability of Fmoc-Cys(Trt)-OH, and by extension Fmoc-Cys(Dpm)-OH, simplifies the preparation of these key intermediates. nih.gov The stability of the Dpm group ensures the cysteine's thiol remains protected until it is needed for the ligation reaction, thereby preventing unwanted side reactions and facilitating the efficient, ordered assembly of large, complex peptide and protein targets.

Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Acm | Acetamidomethyl |

| Boc | tert-Butoxycarbonyl |

| DCM | Dichloromethane (B109758) |

| DIPCDI | N,N'-Diisopropylcarbodiimide |

| Dpm | Diphenylmethyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Fmoc-Cys(Dpm)-OH | This compound |

| Mmt | 4-Methoxytrityl |

| NCS | N-Chlorosuccinimide |

| SPPS | Solid-Phase Peptide Synthesis |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| Thp | Tetrahydropyranyl |

| Trt | Trityl (Triphenylmethyl) |

Advanced Mechanistic Insights and Comparative Studies in S Dpm Chemistry

Structural and Electronic Factors Influencing S-Dpm Protecting Group Stability and Reactivity

The stability and reactivity of the S-diphenylmethyl (Dpm) protecting group are intrinsically linked to a combination of steric and electronic factors. The Dpm group, introduced by Zervas and Photaki in 1962, consists of two phenyl rings attached to the methylene (B1212753) carbon bonded to the sulfur atom of the cysteine side chain. ucl.ac.uk This structure provides significant steric hindrance around the thiol group, which plays a crucial role in its protective function.

The acid lability of the Dpm group is a key feature, and it is directly related to the stability of the carbocation formed during cleavage. researchgate.net The removal of the Dpm group proceeds through a carbocation intermediate, and the stability of this diphenylmethyl carbocation is central to the deprotection mechanism. researchgate.net The two phenyl rings effectively stabilize the positive charge through resonance, making the Dpm group susceptible to cleavage under specific acidic conditions. researchgate.net

A mechanistic study of various acid-labile cysteine protecting groups revealed that the stability of the carbocation generated during acid treatment directly impacts the removal of the protective group. researchgate.net The interplay of steric and conjugative effects governs the stability of these carbocations. researchgate.net In the case of the Dpm group, while it is stable to low concentrations of trifluoroacetic acid (TFA) (less than 25%), it can be cleaved with higher concentrations, typically up to 90% TFA in dichloromethane (B109758) (DCM) with scavengers like triisopropylsilane (B1312306) (TIS) and water. ucl.ac.uk This places the Dpm group in a useful position between highly acid-labile groups like trityl (Trt) and those requiring strong acids like hydrogen fluoride (B91410) (HF) for removal. ucl.ac.uk

Furthermore, the steric bulk of the Dpm group has been shown to be advantageous in reducing the rate of cysteine racemization during peptide coupling reactions, a common side reaction when using phosphonium (B103445) and uronium salt-based coupling reagents. nih.gov Compared to the benzyl (B1604629) (Bzl) group, the Dpm group offers increased steric hindrance, which helps to destabilize the enol form involved in racemization. nih.gov

Analysis of On-Resin Side Reactions Involving Cys(Dpm) during Prolonged Base Treatment

During solid-phase peptide synthesis (SPPS), the repeated use of a base, typically piperidine (B6355638), to remove the Nα-Fmoc protecting group can lead to side reactions, particularly at the C-terminal cysteine residue. One of the most significant side reactions is the base-induced β-elimination of the protected thiol, followed by the addition of piperidine, resulting in the formation of 3-(1-piperidinyl)alanine. ucl.ac.uknih.gov

Another major concern is the racemization of the C-terminal cysteine esterified to the resin, which can occur during the repetitive Nα-Fmoc deprotection steps with piperidine. nih.gov The abstraction of the α-proton of the C-terminal cysteine by the base leads to the loss of chiral integrity. csic.es

Studies have shown that the choice of the S-protecting group significantly influences the extent of these side reactions. In a comparative study, the diphenylmethyl (Dpm) group was found to effectively reduce cysteine racemization compared to the less sterically hindered benzyl (Bzl) group. nih.gov However, when compared to the even more sterically hindered trityl (Trt) group, the Dpm group showed a lower level of racemization, a finding attributed to the slower coupling kinetics of the bulky Fmoc-Cys(Trt)-OH. nih.gov

In the context of on-resin disulfide bond formation using N-chlorosuccinimide (NCS), the stability of various S-protecting groups was evaluated. The Dpm group demonstrated moderate stability, being more stable than 4-methoxytrityl (Mmt) and tetrahydropyranyl (Thp), but less stable than trityl (Trt). nih.gov This indicates that under specific oxidative conditions, some loss of the Dpm group and subsequent side product formation can occur. nih.gov

Comparative Performance Assessment against Novel and Established Cysteine Protecting Groups

The performance of the S-Dpm group is best understood when compared to other cysteine protecting groups, both established and novel. These comparisons are typically based on factors such as acid lability, suppression of side reactions, and orthogonality in synthetic strategies.

Evaluation Versus Tetrahydropyranyl (Thp) and Related Thiol Protection Strategies

The tetrahydropyranyl (Thp) group has emerged as a superior alternative to several established protecting groups, including Dpm. nih.govacs.org The Thp group, being a non-aromatic S,O-acetal, offers several advantages. acs.orgiris-biotech.de

A key finding is that Cys racemization and the formation of C-terminal 3-(1-piperidinyl)alanine are minimized when cysteine is protected with Thp compared to Dpm, Trt, acetamidomethyl (Acm), and S-tert-butylthio (StBu). nih.govacs.orgiris-biotech.de For instance, racemization during DIPCDI/Oxyma Pure coupling was significantly lower for Fmoc-Cys(Thp)-OH (0.74%) compared to Fmoc-Cys(Dpm)-OH (6.8%). sigmaaldrich.com This is a substantial improvement, highlighting the efficacy of the Thp group in preserving stereochemical integrity.

Furthermore, the Thp group has been reported to improve the solubility of cysteine-containing protected peptides, which can be a significant advantage during synthesis. nih.govacs.org While the Thp group is stable to 1% TFA in DCM, allowing for its use in the synthesis of protected peptide fragments on hyper-acid labile resins, it can be completely removed with standard cleavage cocktails like TFA/water/TIS. sigmaaldrich.com

Positioning of S-Dpm within the Continuum of Acid-Labile Cysteine Protecting Groups

The S-Dpm group occupies a distinct and valuable position within the spectrum of acid-labile cysteine protecting groups. Its acid lability profile makes it orthogonal to both highly acid-sensitive groups like 4-methoxytrityl (Mmt) and trityl (Trt), and acid-stable groups like p-methylbenzyl (Meb). ucl.ac.ukresearchgate.net

The general order of acid lability for trityl-based groups is Trt > Mtt > Mmt, with the Mmt group being removable with as little as 1% TFA. peptide.com The Dpm group is stable to these mild acidic conditions but is cleaved by high concentrations of TFA (e.g., 95%). ucl.ac.uksigmaaldrich.com This differential stability allows for the regioselective synthesis of peptides with multiple disulfide bridges. sigmaaldrich.com For example, a combination of Mmt and Dpm protection can be used, where the Mmt groups are selectively removed on the solid phase with dilute TFA to form the first disulfide bond, followed by cleavage from the resin and removal of the Dpm groups to form the second disulfide bridge. sigmaaldrich.com

This strategic placement makes Fmoc-Cys(Dpm)-OH a valuable tool for complex peptide synthesis, filling a niche that allows for more intricate molecular architectures. ucl.ac.ukresearchgate.net

The following table provides a comparative overview of the racemization levels of different cysteine protecting groups under specific coupling conditions.

| Cysteine Derivative | Racemization (%) |

| Fmoc-Cys(Bzl)-OH | 5.3 nih.gov |

| Fmoc-Cys(Dpm)-OH | 1.2 nih.gov |

| Fmoc-Cys(Trt)-OH | 8.0 ucl.ac.uk |

| Fmoc-Cys(Thp)-OH | 0.74 sigmaaldrich.com |

The racemization rate was determined by synthesizing the model peptide H-Gly-Cys-Phe-NH₂. nih.gov

This table clearly illustrates the superior performance of the Dpm and Thp groups in minimizing racemization compared to the Bzl and Trt groups under the tested conditions.

Future Research Trajectories and Methodological Innovations

Exploration of Non-Acidic Cleavage Conditions for the S-Dpm Moiety

The standard method for removing the S-diphenylmethyl (Dpm) protecting group involves treatment with strong acids, such as trifluoroacetic acid (TFA). sigmaaldrich.comuoa.gr While effective, these conditions can be harsh on sensitive peptide sequences. Consequently, there is a growing interest in developing milder, non-acidic cleavage methods.

One promising avenue involves the use of transition metal catalysts. For instance, palladium-based catalysts have shown potential for the deprotection of Dpm ethers under neutral conditions. researchgate.net Research in this area could explore the adaptability of such catalytic systems for the cleavage of the thioether bond in S-Dpm-cysteine. The development of water-soluble catalysts would be particularly advantageous for applications in biological systems. rsc.org

Alternative strategies could involve enzymatic cleavage or photolabile derivatives of the Dpm group. These approaches would offer highly specific and controlled deprotection, minimizing side reactions and preserving the integrity of complex peptides.

Integration of Fmoc-S-(diphenylmethyl)-L-cysteine into Automated and High-Throughput Synthetic Platforms

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. nih.govbeilstein-journals.org The integration of this compound into these platforms is routine, but not without challenges. sigmaaldrich.comnih.gov The Dpm group is known to be more resistant to premature cleavage during the repetitive base treatments of Fmoc-SPPS compared to the more labile trityl (Trt) group. sigmaaldrich.com However, issues such as racemization and side reactions can still occur, particularly in "difficult sequences". nih.govnih.gov

Future research will likely focus on optimizing coupling conditions to minimize these side reactions. This includes the exploration of novel activation reagents and solvent systems that enhance coupling efficiency while suppressing racemization. nih.govresearchgate.net Furthermore, the development of specialized resins and linkers designed to improve the performance of Fmoc-Cys(Dpm)-OH in automated synthesizers is an active area of investigation. sigmaaldrich.com The goal is to create more robust and reliable protocols that enable the high-throughput synthesis of complex cysteine-containing peptides with high fidelity.

Potential in Bioconjugation and Chemoselective Ligation Reactions Beyond Disulfide Formation

The unique reactivity of the cysteine thiol makes it a prime target for bioconjugation, the process of chemically linking molecules to proteins or peptides. nih.govexplorationpub.commdpi.com While the primary role of this compound has been in the context of disulfide bond formation, its potential extends to other chemoselective ligation strategies.

Native Chemical Ligation (NCL) is a powerful technique for joining unprotected peptide fragments, traditionally requiring an N-terminal cysteine. rsc.orgwikipedia.orgucl.ac.uk The S-Dpm group can be employed in strategies that extend the scope of NCL. For instance, after incorporation into a peptide, the Dpm group can be selectively removed to reveal the free thiol necessary for ligation. wikipedia.org Research is ongoing to develop novel ligation auxiliaries that can be used in conjunction with protected cysteines like Fmoc-Cys(Dpm)-OH to facilitate ligation at non-cysteine sites. nih.govrsc.org

Furthermore, the liberated thiol from deprotected S-Dpm-cysteine can participate in various other bioconjugation reactions, such as thiol-ene and thiol-yne "click" chemistry, allowing for the attachment of fluorescent probes, drug molecules, or other functionalities. explorationpub.com

Computational Modeling and Spectroscopic Characterization for Deeper Mechanistic Understanding of Dpm Protection

A deeper understanding of the mechanisms governing the protection and deprotection of the S-Dpm group can pave the way for more rational design of synthetic strategies. Computational modeling offers a powerful tool to investigate the conformational properties of Dpm-protected cysteine residues within a peptide chain and to model the transition states of deprotection reactions.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are invaluable for characterizing intermediates and byproducts of reactions involving this compound. acs.org Detailed mechanistic studies can elucidate the factors that contribute to side reactions like racemization and provide insights into how they can be mitigated. researchgate.net For example, understanding the precise mechanism of acid-catalyzed deprotection can inform the development of more selective and efficient cleavage cocktails. uoa.gr

By combining computational and experimental approaches, researchers can build a comprehensive picture of the behavior of this compound in peptide synthesis, leading to the development of more sophisticated and effective synthetic methodologies.

Q & A

Q. What strategies optimize the incorporation of this compound into automated peptide synthesizers?

- Methodological Answer : Pre-swollen resins (e.g., Rink amide MBHA) reduce steric hindrance during coupling. Use low-loading resins (0.2–0.4 mmol/g) to minimize intermolecular aggregation. For robotic systems, program extended wash cycles (5× resin volume) to remove excess reagent and prevent caking. Validate stepwise yields via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.